REACTION_CXSMILES
|
O[CH2:2][CH2:3][C:4]1[CH:8]=[C:7]([Si:9]([CH3:12])([CH3:11])[CH3:10])[S:6][C:5]=1[C:13]([OH:15])=[O:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][Si:9]([CH3:10])([CH3:11])[C:7]1[S:6][C:5]2[C:13](=[O:14])[O:15][CH2:2][CH2:3][C:4]=2[CH:8]=1
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Name
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3-(2-Hydroxy-ethyl)-5-trimethylsilanyl-thiophene-2-carboxylic acid
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Quantity
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4.1 g
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Type
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reactant
|
Smiles
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OCCC1=C(SC(=C1)[Si](C)(C)C)C(=O)O
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Name
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|
Quantity
|
577.9 mg
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuum
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate three times
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
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CUSTOM
|
Details
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In this way the product was obtained with molecular weight 226.37 (C10H14O2SSi)
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Name
|
|
Type
|
|
Smiles
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C[Si](C1=CC2=C(C(OCC2)=O)S1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |